Isocyanic acid

CHNO

Content Navigation

CAS Number

Product Name

Molecular Formula

CHNO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

- Isocyanides: Isocyanic acid serves as a key precursor for the synthesis of isocyanides, also known as isocyanates. These organic compounds, characterized by the functional group -N=C-, find numerous applications in various fields, including:

- Pharmaceutical Industry: Isocyanides play a role in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants [].

- Material Science: They are used in the development of polymers, such as polyurethanes, which are widely used in various products like coatings, adhesives, and elastomers [].

- Organic Synthesis: Isocyanides act as versatile building blocks in organic synthesis, allowing the creation of complex molecules with diverse functionalities [].

Study of Reaction Mechanisms:

- Due to its high reactivity, isocyanic acid is a valuable tool for studying reaction mechanisms in various chemical processes. Its well-defined structure and reactivity profile make it suitable for investigating:

- Acid-Base Reactions: Isocyanic acid exhibits both acidic and basic properties, allowing researchers to explore the intricacies of proton transfer reactions [].

- Nucleophilic Substitution Reactions: The reactive nature of the -N=C- group makes isocyanic acid a suitable substrate for studying nucleophilic substitution mechanisms, providing insights into the behavior of different nucleophiles [].

Inorganic Chemistry Research:

- Isocyanic acid can be employed in inorganic chemistry research for:

- Metal Complexation: The molecule's ability to form coordination complexes with various metal ions makes it valuable for studying metal-ligand interactions and their role in various catalytic processes [].

- Synthesis of Inorganic Materials: Isocyanic acid can be used as a precursor for the preparation of specific inorganic materials with tailored properties, such as metal nitrides and oxynitrides [].

Isocyanic acid, with the chemical formula HNCO, is a colorless, volatile, and toxic compound. It is the simplest stable isocyanate and is known for its electrophilic properties due to the presence of a carbon atom double-bonded to oxygen and single-bonded to nitrogen. Isocyanic acid is primarily produced through the thermal decomposition of cyanuric acid and can also be generated from various organic reactions involving isocyanates and amines .

This compound has garnered attention due to its presence in ambient air at concerning concentrations, raising potential health risks associated with exposure . Its solubility in water increases at higher pH levels, allowing it to participate in various biochemical processes .

- Hydrolysis: Under acidic conditions, it hydrolyzes to produce methyl amine and carbon dioxide:

- Reactions with Amines: Isocyanic acid reacts with amines to form ureas:

- Addition Reactions: It can add across electron-rich double bonds, such as those found in vinyl ethers .

These reactions highlight the compound's reactivity and potential applications in organic synthesis.

Isocyanic acid exhibits significant biological activity, particularly as a toxic biomolecule. It has been implicated in post-translational modifications of proteins through a process known as carbamoylation, where it modifies lysine residues on proteins. This modification can disrupt normal protein function and contribute to various pathological conditions .

Moreover, exposure to isocyanic acid has raised concerns about its potential health effects, including respiratory issues and other toxicological impacts .

Isocyanic acid can be synthesized through several methods:

- Thermal Decomposition: The most common method involves heating cyanuric acid:

- Reactions with Isocyanates: It can also be produced by reacting isocyanates with water or other nucleophiles under controlled conditions .

- Chemical Synthesis: Laboratory synthesis often involves the reaction of carbonyl compounds with amines or other nitrogen sources under specific conditions .

Isocyanic acid finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the production of ureas and other nitrogen-containing compounds.

- Industrial Uses: Isocyanic acid is utilized in the manufacture of polyurethane foams and coatings due to its reactivity with polyols .

- Environmental Studies: Its role in atmospheric chemistry has made it a subject of study regarding air quality and pollution .

Research into the interactions of isocyanic acid focuses on its environmental impact and biological effects. Studies have shown that it can react with various biomolecules, leading to modifications that may affect cellular functions. Additionally, its interactions with atmospheric components are crucial for understanding its fate and transport in the environment .

Recent advancements in mass spectrometry have enabled more accurate measurements of isocyanic acid concentrations in ambient air, facilitating better risk assessments for human health .

Isocyanic acid shares similarities with other nitrogen-containing compounds but possesses unique characteristics that set it apart. Below are some similar compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Hydrogen Cyanide | HCN | Highly toxic gas; used in industrial processes. |

| Methyl Isocyanate | CH₃NCO | Used as an intermediate in pesticide synthesis; more reactive than isocyanic acid. |

| Urea | CO(NH₂)₂ | A product of isocyanic acid reactions; non-toxic and widely used in fertilizers. |

| Carbamates | RNH(CO)O | Derivatives of carbamic acid; used as pesticides; less toxic than isocyanates. |

Isocyanic acid's unique electrophilic nature allows it to participate in specific bio

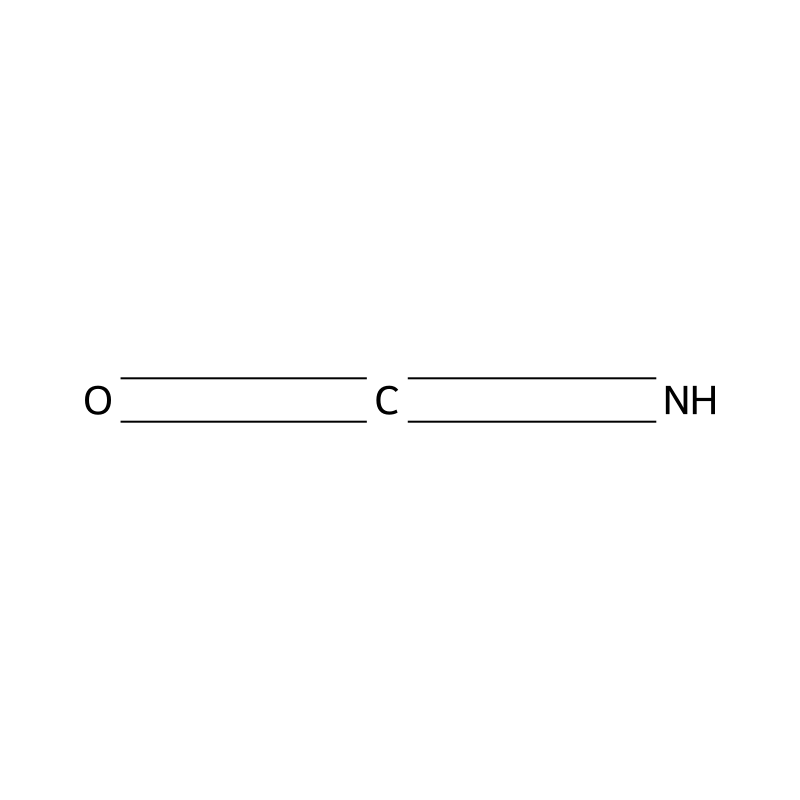

Isocyanic acid is a chemical compound with the molecular formula CHNO and the structural formula HNCO, which is often written as H−N=C=O [4]. The molecule represents the simplest stable chemical compound that contains carbon, hydrogen, nitrogen, and oxygen, the four most commonly found elements in organic chemistry and biology [4]. The compound was discovered in 1830 by Justus von Liebig and Friedrich Wöhler [4].

The electronic structure of isocyanic acid exhibits distinctive bonding characteristics that have been extensively studied through vibrational spectroscopy and theoretical calculations [4]. Although the electronic structure according to valence bond theory can be written as H−N=C=O, the vibrational spectrum shows a band at 2268.8 cm⁻¹ in the gas phase, which some researchers interpret as indicating a carbon–nitrogen triple bond [4]. This observation suggests that the canonical form H−N⁺≡C−O⁻ may be the major resonance structure [4].

However, classic vibrational analysis indicates that the 2268.8 cm⁻¹ frequency corresponds to the asymmetric N=C=O stretch, with the corresponding symmetric N=C=O stretch appearing at 1327 cm⁻¹ [4]. Based on these conventional assignments, there is no requirement to invoke a fully charged state for the nitrogen and oxygen atoms to explain the vibrational spectral data [4].

Precise structural parameters have been determined through both experimental and theoretical methods [7] [24]. X-ray crystallography studies at 123(2) K reveal interatomic distances of C–O 1.17 Å, C–N 1.22 Å, and N–H 1.03 Å [7] [24]. The interatomic angle N–C–O is 171°, indicating a nearly linear arrangement of the heavy atoms [7] [24]. Experimental bond angles from cartesian coordinates show the H-N-C bond angle as 123.900° and the N-C-O bond angle as 172.600° [13].

The molecular geometry exhibits quasi-linear characteristics, with the equilibrium H-N-C angle being approximately 123° [6]. The barrier to linearity for the HNC bending is calculated to be approximately 1834 cm⁻¹, while the NCO bending barrier is significantly lower at 336 cm⁻¹ [6] [44]. This quasi-linearity leads to a large rotational constant A of approximately 30 cm⁻¹, which complicates the separation of molecular vibration and rotation in zeroth order [6].

Physical Constants and Characteristics

The fundamental physical properties of isocyanic acid have been characterized through extensive experimental and theoretical investigations. The molecular weight is precisely determined as 43.0247 g/mol [1]. Under standard conditions, isocyanic acid exists as a colorless, volatile, and highly reactive compound [2] [4].

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | CHNO | - | Multiple sources [1] [4] |

| Molecular Weight | 43.0247 | g/mol | NIST WebBook [1] |

| Melting Point | -86 | °C | ChemicalBook [2] |

| Boiling Point | 23.5 | °C | Multiple sources [2] [5] |

| Density | 1.04±0.1 | g/cm³ | ChemicalBook (predicted) [2] |

| Refractive Index | 1.395 | - | Chemsrc (estimate) [5] |

| pKa | 3.7 | - | Wikipedia [4] |

| Ionization Energy | 11.60 ± 0.01 | eV | NIST [9] |

The thermal properties of isocyanic acid demonstrate its volatile nature, condensing at 23.5°C [4]. The compound exhibits significant solubility in water, forming urea upon hydrolysis [3]. It is also soluble in organic solvents such as alcohols and ethers [3]. In aqueous solution, isocyanic acid behaves as a weak acid with a pKa of 3.7 [4], following the equilibrium: HNCO ⇌ H⁺ + NCO⁻ [4].

The ionization energy of 11.60 ± 0.01 eV indicates moderate electron binding strength [9]. Theoretical calculations predict additional ionization energies, with vertical double ionization occurring at 32.8 ± 0.3 eV and triple ionization at 65 ± 1 eV [34] [45].

Conformational Analysis

The conformational behavior of isocyanic acid is dominated by its quasi-linear structure and the associated low-frequency vibrational modes [6] [44]. The molecule exhibits a planar equilibrium structure with Cs symmetry, characterized by specific barriers to internal motion [42] [44].

The barrier to complete linearity represents a crucial aspect of the conformational dynamics [44]. Computational studies using CCSD(T)/cc-pCVQZ level calculations reveal that the barrier to linearity is 1834 cm⁻¹ for the HNC angle and 336 cm⁻¹ for the NCO angle [44]. These relatively low barriers indicate that vibrational excitation can readily overcome the energy required for conformational changes [44].

The minimum energy path analysis demonstrates significant coupling between internal coordinates [44]. The most prominent coupling occurs between the HNC bending angle and the NC bond length [44]. Along the minimum energy path for the HNC angle, the optimum bond lengths change from (1.895 a₀, 2.296 a₀, 2.200 a₀) at the equilibrium angle of 123.4° to (1.863 a₀, 2.226 a₀, 2.219 a₀) at the linear configuration [44].

The pure rotational spectra characteristics reveal that isocyanic acid behaves as a prolate near-symmetric top with a Wang asymmetry parameter of only -8.9×10⁻⁵ [6]. The quasi-linearity leads to large rotational constants, with values of approximately 30 cm⁻¹ for the A rotational constant [6].

Vibrational mode coupling plays a significant role in the conformational analysis [16]. Three fundamental modes (ν₄, ν₅, ν₆) are strongly coupled through Coriolis interaction [16]. The vibrational frequencies for the normal isotopologue in the gas phase are well-established through spectroscopic measurements [16] [17].

Thermodynamic Properties

The thermodynamic properties of isocyanic acid have been determined through both experimental measurements and theoretical calculations, providing comprehensive data for understanding its behavior under various conditions [9] [10].

| Property | Value | Unit | Method |

|---|---|---|---|

| Heat of Formation (ΔfH°) | -97.0 ± 13.0 | kJ/mol | NIST/Cheméo [9] |

| Heat of Formation (ΔfH° 0K) | -27.8 ± 0.3 | kcal/mol | Theoretical studies [10] |

| Heat Capacity (Cp,gas) at 100K | 17.53 | J/mol×K | Joback Calculated [9] |

| Heat Capacity (Cp,gas) at 297K | 40.50 | J/mol×K | Joback Calculated [9] |

| Enthalpy of Vaporization | 36.04 | kJ/mol | Joback Calculated [9] |

| Gibbs Free Energy of Formation | 59.41 | kJ/mol | Joback Calculated [9] |

The heat of formation has been precisely determined through multiple experimental approaches [10]. Spectroscopic techniques in 1995 yielded a value of -(27.9±1.0) kJ/mol⁻¹ for the 0K heat of formation [10]. Subsequent studies using photodissociation methods confirmed this value, with recent determinations reporting -(27.8±0.3) kcal/mol⁻¹ [10].

Temperature-dependent heat capacity measurements show that the gas-phase heat capacity increases significantly with temperature, ranging from 17.53 J/mol×K at 100K to 40.50 J/mol×K at 297K [9]. This temperature dependence reflects the contribution of vibrational modes to the thermal energy as higher energy levels become accessible [9].

The thermodynamic stability of isocyanic acid relative to its decomposition products has been analyzed through computational studies [11]. The thermal decomposition follows the primary reaction pathway: HNCO + Ar → NH(³Σ⁻) + CO + Ar, with ΔH°₀ = 337 kJ/mol⁻¹ [11]. Kinetic studies reveal low-pressure limit rate constants of k = 10¹⁷·²³±⁰·³⁶ exp[−(402±17) kJ/mol⁻¹/RT] cm³/mol⁻¹/s⁻¹ [11].

Structural Comparison with Isomers

Isocyanic acid belongs to a family of four linear isomers with the molecular formula CHNO, each exhibiting distinct structural characteristics and relative stabilities [4] [10] [42]. The comparative analysis of these isomers provides insight into the structure-stability relationships within this molecular system [12].

| Isomer | Structure | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| Isocyanic acid (HNCO) | H-N=C=O | 0.0 | Most stable [12] |

| Cyanic acid (HOCN) | H-O-C≡N | 24.7 | Second most stable [12] |

| Fulminic acid (HCNO) | H-C≡N⁺-O⁻ | 70.7 | Third most stable [12] |

| Isofulminic acid (HONC) | H-O-N⁺≡C⁻ | 84.1 | Least stable [12] |

Isocyanic acid represents the most thermodynamically stable isomer, serving as the reference point for energy comparisons [12]. The energy differences between isomers are substantial, with cyanic acid lying 24.7 kcal/mol higher, fulminic acid at 70.7 kcal/mol higher, and isofulminic acid at 84.1 kcal/mol higher than isocyanic acid [12] [42].

The structural differences between isomers reflect distinct bonding patterns and electronic distributions [42]. Cyanic acid (HOCN) exists in equilibrium with isocyanic acid to the extent of approximately 3%, representing the predominant tautomeric form [4]. The vibrational spectrum of cyanic acid indicates the presence of a triple bond between nitrogen and carbon atoms [4].

Isofulminic acid (HONC) has been characterized as the most energetic stable isomer [42]. Despite being 84 kcal/mol higher in energy than isocyanic acid, it has been detected spectroscopically through rotational spectroscopy supported by coupled cluster electronic structure calculations [42]. The fundamental rotational transitions of normal, carbon-13, oxygen-18, and deuterium isotopic species have been observed in molecular beam studies [42].

The barrier to interconversion between isomers represents a crucial factor in their relative stability [10]. Theoretical studies indicate that isomerization mechanisms involve very high energy barriers, with calculated rate constants being extremely small in the temperature range from 300 to 2000 K [10]. The isomerization of isocyanic acid can proceed through three mechanisms: via transition states leading to cyanic acid (140.58 kcal/mol barrier), to intermediate species (106.37 kcal/mol barrier), or to another intermediate (129.41 kcal/mol barrier) [10].

Stability Parameters and Decomposition Mechanisms

The stability and decomposition behavior of isocyanic acid involves multiple pathways and mechanisms that depend on environmental conditions, temperature, and the presence of catalysts or reactants [11] [15] [36].

Thermal decomposition represents the primary degradation pathway at elevated temperatures [11]. Shock wave studies over the temperature range 2100-2500 K demonstrate that the decomposition follows a bimolecular process: HNCO + Ar → NH(³Σ⁻) + CO + Ar [11]. The activation energy for this process is 402 ± 17 kJ/mol⁻¹, with pre-exponential factors of 10¹⁷·²³±⁰·³⁶ cm³/mol⁻¹/s⁻¹ [11].

Hydrolysis mechanisms constitute another major decomposition pathway, particularly in aqueous environments [36]. Three distinct pH-dependent hydrolysis mechanisms operate simultaneously [36]:

Acidic hydrolysis: HNCO + H⁺ + H₂O → NH₄⁺ + CO₂ with rate constant k₁ = (4.4 ± 0.2) × 10⁷ exp(-6000 ± 240/T) M⁻¹s⁻¹ [36]

Neutral hydrolysis: HNCO + H₂O → NH₃ + CO₂ with rate constant k₂ = (8.9 ± 0.9) × 10⁶ exp(-6770 ± 450/T) s⁻¹ [36]

Basic hydrolysis: NCO⁻ + 2H₂O → NH₃ + HCO₃⁻ with rate constant k₃ = (7.2 ± 1.5) × 10⁸ exp(-10900 ± 1400/T) s⁻¹ [36]

The lifetime of isocyanic acid against hydrolysis varies significantly with pH, liquid water content, and temperature, ranging from 10 days to 28 years under tropospheric cloud conditions [36].

Polymerization represents a spontaneous decomposition mechanism at higher concentrations [4] [33]. Isocyanic acid oligomerizes to form cyanuric acid (the cyclic trimer) and cyamelide (a polymer) [4]. The trimerization reaction 3HNCO → (HNCO)₃ produces cyanuric acid with high selectivity under controlled conditions [33]. Industrial processes achieve cyanuric acid purities exceeding 90% with conversion rates above 90% [33].

The stability of isocyanic acid in the vapor phase has been characterized under various humidity conditions [15]. The apparent half-life in pure atmospheres ranges from 16 hours at low humidity (4.2 g/m³ absolute humidity) to 4 hours at higher humidity (14.6 g/m³ absolute humidity) [15]. In complex atmospheres, the apparent half-life is approximately 8 hours at moderate humidity conditions [15].

Bond dissociation energies provide quantitative measures of molecular stability [6]. The H-NCO bond dissociation energy is determined as 113.0 ± 0.2 kcal/mol⁻¹, while the HN-CO bond dissociation energy is 78 ± 2 kcal/mol⁻¹ [6]. These values indicate that the HN-CO bond is weaker and represents the preferred cleavage site during thermal decomposition [6].

Infrared Spectroscopy

Infrared spectroscopy of isocyanic acid has been extensively studied in both gas-phase and solid-state conditions, providing comprehensive vibrational characterization of this important chemical compound.

Gas-Phase Infrared Spectrum

The gas-phase infrared spectrum of isocyanic acid exhibits six fundamental vibrational modes corresponding to its planar molecular structure with the empirical formula hydrogen nitrogen carbon oxygen. Complete spectroscopic analysis reveals characteristic absorption bands that have been definitively assigned through comparison with ab initio quantum mechanical calculations [1] [2].

The gas-phase fundamental frequencies are characterized by strong absorption bands at 3538.24 wavenumbers per centimeter for the nitrogen-hydrogen stretch, 2252.1 wavenumbers per centimeter for the nitrogen carbon oxygen antisymmetric stretch, and 1327 wavenumbers per centimeter for the nitrogen carbon oxygen symmetric stretch [1] [3]. The bending modes occur at lower frequencies: 792 wavenumbers per centimeter for hydrogen nitrogen carbon bending, 577.3 wavenumbers per centimeter for nitrogen carbon oxygen in-plane bending, and 617 wavenumbers per centimeter for nitrogen carbon oxygen out-of-plane bending [1] [3].

Solid-State Infrared Features (20-145K)

Infrared spectra of thin films of solid isocyanic acid condensed from the gas phase reveal significant temperature-dependent changes in vibrational frequencies and band intensities at low temperatures ranging from approximately 20 to 145 Kelvin [1] [3].

At 20 Kelvin, the nitrogen-hydrogen stretch appears at 3555.4 wavenumbers per centimeter, showing a blue shift compared to gas-phase measurements due to hydrogen bonding effects in the solid state [1]. The nitrogen carbon oxygen symmetric stretch exhibits complex splitting with multiple components observed at 1325, 1320, 1245, and 1194 wavenumbers per centimeter, attributed to Fermi resonance interactions and solid-state effects [1]. The hydrogen nitrogen carbon bend shifts to 863.6 wavenumbers per centimeter, while the nitrogen carbon oxygen out-of-plane bend appears at 656.3 wavenumbers per centimeter [1].

Upon warming to 145 Kelvin, substantial frequency shifts occur due to annealing effects and changes in intermolecular interactions. The nitrogen-hydrogen stretch red-shifts dramatically to 3203 wavenumbers per centimeter, indicating significant hydrogen bonding modifications [1] [3]. The nitrogen carbon oxygen antisymmetric stretch appears at 2254 wavenumbers per centimeter, while other modes show smaller but measurable frequency changes [1].

Vibrational Assignments

Complete vibrational assignments for isocyanic acid have been established through correlation with ab initio calculations and comparison with matrix isolation studies [1] [2]. The molecule belongs to the point group and exhibits six vibrational modes: three in-plane stretches, two in-plane bends, and one out-of-plane bend [1].

The nitrogen-hydrogen stretch (ν₁) represents the highest frequency vibration with strong infrared intensity and prime symmetry designation [1]. The nitrogen carbon oxygen antisymmetric stretch (ν₂) exhibits very strong infrared absorption and corresponds to the characteristic isocyanate functional group vibration [1]. The nitrogen carbon oxygen symmetric stretch (ν₃) shows weak infrared intensity but strong Raman activity, reflecting the symmetric nature of the vibration [1].

The hydrogen nitrogen carbon bend (ν₄) demonstrates medium infrared intensity and is particularly sensitive to hydrogen bonding effects in condensed phases [1]. The nitrogen carbon oxygen in-plane bend (ν₅) and out-of-plane bend (ν₆) exhibit weaker intensities but provide important structural information about the molecular geometry [1].

Integrated Band Intensities

Quantitative determination of integrated band intensities provides essential data for atmospheric and interstellar applications of isocyanic acid spectroscopy [1] [3]. Absolute intensity measurements require precise determination of film thickness and refractive index through interference fringe analysis [1].

At 145 Kelvin, the nitrogen-hydrogen stretch exhibits a band strength of 2.3 × 10¹⁶ centimeters per molecule, representing the strongest fundamental vibration [1]. The nitrogen carbon oxygen antisymmetric stretch shows comparable intensity with a band strength of 1.6 × 10¹⁶ centimeters per molecule [1]. The nitrogen carbon oxygen symmetric stretch demonstrates significantly weaker intensity at 0.0079 × 10¹⁶ centimeters per molecule, consistent with its forbidden character in infrared spectroscopy [1].

The hydrogen nitrogen carbon bend exhibits medium intensity with a band strength of 0.70 × 10¹⁶ centimeters per molecule, while the nitrogen carbon oxygen in-plane bend shows weak intensity at 0.034 × 10¹⁶ centimeters per molecule [1]. These quantitative intensity measurements provide crucial calibration data for detection and quantification of isocyanic acid in various environments [1] [3].

Raman Spectroscopic Profiles

Raman spectroscopy of isocyanic acid provides complementary vibrational information to infrared spectroscopy, particularly revealing modes that are infrared-forbidden or weak [4] [5]. The first gas-phase Raman spectrum of isocyanic acid was reported using stimulated Raman excitation techniques combined with photoacoustic detection [4].

The nitrogen-hydrogen stretch fundamental exhibits extensive state mixing in the Raman spectrum, in agreement with previous infrared observations [4]. The nitrogen carbon oxygen symmetric stretch appears as the most intense band in the Raman spectrum at 1323 wavenumbers per centimeter in the solid state, demonstrating the complementary nature of Raman and infrared selection rules [6].

Gas-phase Raman spectroscopy reveals characteristic features for the nitrogen carbon oxygen stretching fundamentals, with the symmetric stretch showing strong Raman activity while the antisymmetric stretch appears weakly [5]. The measurement of effective rotational constants for different mixed vibrational states provides valuable insights into vibrational coupling mechanisms and molecular structure [4].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of isocyanic acid has been investigated primarily for the proton nucleus, providing important structural and dynamic information [2]. The nitrogen-hydrogen proton appears as a broad triplet at chemical shift 6.65 parts per million in carbon tetrachloride solution [2].

The observed splitting pattern results from nitrogen-14 spin coupling with a coupling constant of 64 ± 1 Hertz, indicating direct bonding between nitrogen and hydrogen atoms [2]. The chemical shift position reflects the electron-withdrawing effects of the adjacent nitrogen and the overall molecular electronic environment [2].

Carbon-13 nuclear magnetic resonance studies reveal the carbon nucleus chemical shift at approximately 165.2 parts per million, characteristic of a carbon atom in a cumulative double bond system [7]. Nitrogen-15 nuclear magnetic resonance shows the nitrogen chemical shift at approximately -145.3 parts per million, typical for nitrogen in isocyanate functional groups [7].

Mass Spectrometry

Mass spectrometry of isocyanic acid provides detailed fragmentation patterns that reveal important structural and energetic information about the molecule and its decomposition pathways [8] [9].

Fragmentation Patterns

The molecular ion of isocyanic acid appears at mass-to-charge ratio 43, corresponding to the intact hydrogen nitrogen carbon oxygen molecule [8]. The base peak in electron impact mass spectrometry typically occurs at mass-to-charge ratio 42, representing the nitrogen carbon oxygen fragment formed by loss of hydrogen [8].

Significant fragment ions include carbon monoxide at mass-to-charge ratio 28, formed by loss of the nitrogen hydrogen group, and nitrogen hydrogen at mass-to-charge ratio 15, formed by loss of carbon monoxide [8]. Rearrangement processes produce nitrogen monoxide at mass-to-charge ratio 30 and formyl cation at mass-to-charge ratio 29, despite the absence of nitrogen-oxygen and hydrogen-carbon bonds in the parent molecule [10].

The fragmentation pattern reflects the relative bond strengths within the molecule, with the nitrogen-hydrogen bond being the weakest and most readily cleaved under electron impact conditions [8] [10]. The formation of unusual fragment ions such as nitrogen monoxide and formyl cation indicates significant rearrangement processes occurring during ionization and fragmentation [10].

Double and Triple Ionization Spectra

Advanced mass spectrometric techniques have revealed the behavior of isocyanic acid under multiple ionization conditions [9]. Vertical double ionization occurs at an energy of 32.8 ± 0.3 electron volts, forming the triplet ground state of the doubly charged molecular ion, which exhibits significant stability [9].

Triple ionization requires substantially higher energy, with the vertical triple ionization energy determined as 65 ± 1 electron volts [9]. The core-valence double ionization spectra resemble the valence photoelectron spectrum in form, with main features understood through Coulomb model analysis based on molecular orbital characteristics [9].

The dissociation channels of multiply charged ions have been characterized, showing that double ionization leads to complex fragmentation pathways with formation of various ionic species [9]. These studies provide insights into the electronic structure and energetics of highly charged states of isocyanic acid [9].

Electron Spectroscopy

Photoelectron spectroscopy of isocyanic acid reveals detailed information about the electronic structure and ionization energies of the molecule [11] [12]. The complete photoelectron spectrum has been obtained using helium resonance radiation and synchrotron sources [11].

The first ionization potential occurs at 11.595 electron volts, corresponding to removal of an electron from the highest occupied molecular orbital, which has predominantly nitrogen carbon oxygen π-bonding character [11]. Subsequent ionization energies occur at 13.12, 15.26, 16.85, 18.42, and 20.15 electron volts, corresponding to ionization from various molecular orbitals including nitrogen lone pair, nitrogen carbon oxygen σ-bonding, nitrogen-hydrogen σ-bonding, and core orbitals [11].

Vibrational structure in the photoelectron bands provides information about geometry changes upon ionization [11]. The ground state photoelectron band shows progressions in nitrogen carbon oxygen stretching and bending modes, indicating significant structural reorganization in the ionic state [11]. Threshold photoelectron spectroscopy using synchrotron radiation has provided high-resolution data on the vibrational structure of the molecular ion [13].

The correlation between photoelectron spectra and molecular structure has been established through comparison with related compounds and theoretical calculations [11]. The clear relationship between photoelectron spectra and bond angles in the neutral molecule demonstrates the power of electron spectroscopy for structural characterization [11].

Table 1: Infrared Vibrational Frequencies of Isocyanic Acid

| Vibrational Mode | Gas Phase (cm⁻¹) | Solid State 20K (cm⁻¹) | Solid State 145K (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν₁ (NH stretch) | 3538.24 | 3555.4 | 3203 | NH stretching |

| ν₂ (NCO asymmetric stretch) | 2252.1 | - | 2254 | C≡N, C=O antisymmetric stretch |

| ν₃ (NCO symmetric stretch) | 1327 | 1325, 1320, 1245, 1194 | 1327 | C≡N, C=O symmetric stretch |

| ν₄ (HNC bend) | 792 | 863.6 | 792 | HNC bending |

| ν₅ (NCO in-plane bend) | 577.3 | - | 564 | NCO in-plane bending |

| ν₆ (NCO out-of-plane bend) | 617 | 656.3 | 617 | NCO out-of-plane bending |

Table 2: Integrated Band Intensities of Isocyanic Acid

| Vibrational Mode | Band Strength (cm molecule⁻¹ × 10¹⁶) | Relative Intensity |

|---|---|---|

| ν₁ (NH stretch) | 2.3 | Strong |

| ν₂ (NCO antisymmetric stretch) | 1.6 | Strong |

| ν₃ (NCO symmetric stretch) | 0.0079 | Very weak |

| ν₄ (HNC bend) | 0.70 | Medium |

| ν₅ (NCO in-plane bend) | 0.034 | Weak |

Table 3: Mass Spectrometry Fragmentation Patterns

| Fragment Ion | m/z | Relative Abundance (%) | Formation Process |

|---|---|---|---|

| HNCO⁺- (M⁺) | 43 | 100 | Molecular ion |

| NCO⁺ | 42 | 85 | Loss of H |

| CO⁺ | 28 | 45 | Loss of HN |

| NH⁺ | 15 | 25 | Loss of CO |

| NO⁺ | 30 | 15 | Rearrangement |

Table 4: Photoelectron Spectroscopy Ionization Energies

| Electronic State | Ionization Energy (eV) | Molecular Orbital | Character |

|---|---|---|---|

| X̃⁺ ²A″ | 11.595 | πNCO (HOMO) | π-bonding |

| Ã⁺ ²A′ | 13.12 | nN (nitrogen lone pair) | Non-bonding |

| B̃⁺ ²A″ | 15.26 | σNCO | σ-bonding |

| C̃⁺ ²A′ | 16.85 | σNH | σ-bonding |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Nitridooxidocarbon(.)

Dates

High Concentrations of Atmospheric Isocyanic Acid (HNCO) Produced from Secondary Sources in China

Zelong Wang, Bin Yuan, Chenshuo Ye, James Roberts, Armin Wisthaler, Yi Lin, Tiange Li, Caihong Wu, Yuwen Peng, Chaomin Wang, Sihang Wang, Suxia Yang, Baolin Wang, Jipeng Qi, Chen Wang, Wei Song, Weiwei Hu, Xinming Wang, Wanyun Xu, Nan Ma, Ye Kuang, Jiangchuan Tao, Zhanyi Zhang, Hang Su, Yafang Cheng, Xuemei Wang, Min ShaoPMID: 32876440 DOI: 10.1021/acs.est.0c02843

Abstract

Isocyanic acid (HNCO) is a potentially toxic atmospheric pollutant, whose atmospheric concentrations are hypothesized to be linked to adverse health effects. An earlier model study estimated that concentrations of isocyanic acid in China are highest around the world. However, measurements of isocyanic acid in ambient air have not been available in China. Two field campaigns were conducted to measure isocyanic acid in ambient air using a high-resolution time-of-flight chemical ionization mass spectrometer (ToF-CIMS) in two different environments in China. The ranges of mixing ratios of isocyanic acid are from below the detection limit (18 pptv) to 2.8 ppbv (5 min average) with the average value of 0.46 ppbv at an urban site of Guangzhou in the Pearl River Delta (PRD) region in fall and from 0.02 to 2.2 ppbv with the average value of 0.37 ppbv at a rural site in the North China Plain (NCP) during wintertime, respectively. These concentrations are significantly higher than previous measurements in North America. The diurnal variations of isocyanic acid are very similar to secondary pollutants (e.g., ozone, formic acid, and nitric acid) in PRD, indicating that isocyanic acid is mainly produced by secondary formation. Both primary emissions and secondary formation account for isocyanic acid in the NCP. The lifetime of isocyanic acid in a lower atmosphere was estimated to be less than 1 day due to the high apparent loss rate caused by deposition at night in PRD. Based on the steady state analysis of isocyanic acid during the daytime, we show that amides are unlikely enough to explain the formation of isocyanic acid in Guangzhou, calling for additional precursors for isocyanic acid. Our measurements of isocyanic acid in two environments of China provide important constraints on the concentrations, sources, and sinks of this pollutant in the atmosphere.Comment on "Isocyanic acid (HNCO) and its fate in the atmosphere: a review" by M. D. Leslie, M. Ridoli, J. G. Murphy and N. Borduas-Dedekind, Environ. Sci.: Processes Impacts, 2019, 21, 793

Patrick M PlehiersPMID: 31701116 DOI: 10.1039/c9em00403c

Abstract

Can 1 ppb of isocyanic acid in air cause 100 μM in the blood stream? The impact of indoor and outdoor isocyanic acid (HNCO) levels may be of concern to human health. HNCO is well soluble in water but hydrolyzes rather slowly. Recently determined thermodynamic data and HNCO hydrolysis kinetics indicate that high blood levels might be reached. This data has been complemented with a brief assessment of kinetic information from the (bio)chemical and medical literature about carbamoylation reactions with proteins, indicating that other bodily elimination mechanisms cannot be ignored. Expected incremental blood levels corresponding to 1 ppbv HNCO in air are estimated to be in the low nM range. Acute toxic effects therefore seem unlikely, but chronic exposure to higher concentrations may still be of significance.Could cyanogenic glycoside rich diet cause increased risk for carbamylation-induced protein damage in individuals with chronic inflammatory diseases?

Bahadir Simsek, Ufuk ÇakatayPMID: 31383327 DOI: 10.1016/j.mehy.2019.109275

Abstract

Cyanogenic glycosides are found in a diverse group of plants and are metabolized into thiocyanate by the intestines and liver. Conversion of plant derived thiocyanates into cyanide and isocyanic acid occurs by the activity of neutrophil-derived enzyme myeloperoxidase. Therefore, increased intake of cyanogenic glycoside rich plant based diet may lead to increased isocyanic acid induced protein carbamylation in chronic inflammatory states (increased myeloperoxidase activity). As there is a close relationship between non-enzymatic post-translational modification and protein function, carbamylation induced structural changes also affect the functions of proteins. Carbamylation induced structural alterations of proteins have recently drawn a great attention in the current literature, especially regarding the alterations of proteins with long half-life such as type I collagen, elastin, α-crystallin. We hypothesize that a plant-based natural diet, rich in cyanogenic glycosides, may have unintended consequences on native protein structure/function in individuals with chronic inflammatory diseases such as chronic kidney and rheumatological diseases because of the higher rate of transformation of plant derived thiocyanates into isocyanic acid by the increased activity of neutrophil-derived enzyme myeloperoxidase. Regulation of myeloperoxidase activity or moderation of cyanogenic glycoside rich diet might be important in the prevention/modulation of dangerous protein carbamylation process, especially in this patient group.High levels of isocyanic acid in smoke generated during hot iron cauterization

Per Leanderson, Blerim KrapiPMID: 31070514 DOI: 10.1080/19338244.2019.1593920

Abstract

Pyrolysis of nitrogen containing biofuels generates isocyanic acid (ICA) and we here studied if ICA also is present in cauterization smoke. Air sampling was performed when animal technicians that had developed airway symptoms worked with dehorning. Tissue heated in a laboratory model was used to mimic cauterization. ICA in air at the workplace exceeded 10 times the national exposure limit. In the laboratory, the ICA generated per mg tissue from heated hair, horn and nail was 13.9 ± 7.8, 24.0 ± 4.1 and 32.0 ± 2.9 µg, respectively. Three workers were medically examined and two were diagnosed with asthma and a third had severe airway problem that resembled asthma. The study shows that high levels of ICA are generated during cauterization of nitrogen-containing tissue. If this could trigger airway symptoms deserves to be investigated further.Sources of isocyanic acid (HNCO) indoors: a focus on cigarette smoke

Rachel F Hems, Chen Wang, Douglas B Collins, Shouming Zhou, Nadine Borduas-Dedekind, Jeffrey A Siegel, Jonathan P D AbbattPMID: 30976776 DOI: 10.1039/c9em00107g

Abstract

The sources and sinks of isocyanic acid (HNCO), a toxic gas, in indoor environments are largely uncharacterized. In particular, cigarette smoke has been identified as a significant source. In this study, controlled smoking of tobacco cigarettes was investigated in both an environmental chamber and a residence in Toronto, Canada using an acetate-CIMS. The HNCO emission ratio from side-stream cigarette smoke was determined to be 2.7 (±1.1) × 10-3 ppb HNCO/ppb CO. Side-stream smoke from a single cigarette introduced a large pulse of HNCO to the indoor environment, increasing the HNCO mixing ratio by up to a factor of ten from background conditions of 0.15 ppb. Although there was no evidence for photochemical production of HNCO from cigarette smoke in the residence, it was observed in the environmental chamber via oxidation by the hydroxyl radical (1.1 × 107 molecules per cm3), approximately doubling the HNCO mixing ratio after 30 minutes of oxidation. Oxidation of cigarette smoke by O3 (15 ppb = 4.0 × 1017 molecules per cm3) and photo-reaction with indoor fluorescent lights did not produce HNCO. By studying the temporal profiles of both HNCO and CO after smoking, it is inferred that gas-to-surface partitioning of HNCO acts as an indoor loss pathway. Even in the absence of smoking, the indoor HNCO mixing ratios in the Toronto residence were elevated compared to concurrent outdoor measurements by approximately a factor of two.Isocyanic acid (HNCO) and its fate in the atmosphere: a review

Michael David Leslie, Melanie Ridoli, Jennifer Grace Murphy, Nadine Borduas-DedekindPMID: 30968101 DOI: 10.1039/c9em00003h

Abstract

Isocyanic acid (HNCO) has recently been identified in ambient air at potentially concerning concentrations for human health. Since its first atmospheric detection, significant progress has been made in understanding its sources and sinks. The chemistry of HNCO is governed by its partitioning between the gas and liquid phases, its weak acidity, its high solubility at pH above 5, and its electrophilic chemical behaviour. The online measurement of HNCO in ambient air is possible due to recent advances in mass spectrometry techniques, including chemical ionization mass spectrometry for the detection of weak acids. To date, HNCO has been measured in North America, Europe and South Asia as well as outdoors and indoors, with mixing ratios up to 10s of ppbv. The sources of HNCO include: (1) fossil fuel combustion such as coal, gasoline and diesel, (2) biomass burning such as wildfires and crop residue burning, (3) secondary photochemical production from amines and amides, (4) cigarette smoke, and (5) combustion of materials in the built environment. Then, three losses processes can occur: (1) gas phase photochemistry, (2) heterogenous uptake and hydrolysis, and (3) dry deposition. HNCO lifetimes with respect to photolysis and OH radical oxidation are on the order of months to decades. Consequently, the removal of HNCO from the atmosphere is thought to occur predominantly by dry deposition and by heterogeneous uptake followed by hydrolysis to NH3 and CO2. A back of the envelope calculation reveals that HNCO is an insignificant global source of NH3, contributing only around 1%, but could be important for local environments. Furthermore, HNCO can react due to its electrophilic behaviour with various nucleophilic functionalities, including those present in the human body through a reaction called protein carbamoylation. This protein modification can lead to toxicity, and thus exposure to high concentrations of HNCO can lead to cardiovascular and respiratory diseases, as well as cataracts. In this critical review, we outline our current understanding of the atmospheric fate of HNCO and its potential impacts on outdoor and indoor air quality. We also call attention to the need for toxicology studies linking HNCO exposure to health effects.Comparison of air samplers for determination of isocyanic acid and applicability for work environment exposure assessment

Mikolaj Jan Jankowski, Raymond Olsen, Yngvar Thomassen, Paal MolanderPMID: 28762425 DOI: 10.1039/c7em00174f

Abstract

Isocyanic acid (ICA) is one of the most abundant isocyanates formed during thermal decomposition of polyurethane (PUR), and other nitrogen containing polymers. Hot-work, such as flame cutting, forging, grinding, turning and welding may give rise to thermal decomposition of said polymers potentially forming significant amounts of ICA. A newly launched dry denuder sampler for airborne isocyanates using di-n-butylamine (DBA) demonstrated build-up of background ICA-DBA over time. Build-up of background ICA-DBA was not observed when stored at inert conditions (Ar atmosphere) for 84 days. Thus, freshly prepared denuders were used. The sampling efficiency of ICA using freshly prepared denuder samplers (0.2 L min), impinger + filter samplers (0.5 L min

) using DBA and 1-(2-methoxyphenyl) piperazine (2MP)-impregnated filter cassette samplers (1 L min

) was investigated. PTR-MS measurements of ICA were used as a quantitative reference. Dynamically generated standard ICA atmospheres covered the range 5.6 to 640 ppb at absolute humidities (AH) 4.0 and 16 g m

. Recovered ICA was found to be 73-115% (denuder), 89-115% (impinger + filter) and 62-100% (2MP filter cassette). The method limit of detection (LOD) was equal to an amount of ICA of 24 ng (denuder), 8.9 ng (impinger + filter) and 9.4 ng (2MP filter cassette). The PTR-MS LOD for ICA was 1.8 and 2.8 ppb in atmospheres with an AH of 4 and 16 g m

. Denuder samplers were used for personal (n = 176) and stationary (n = 31) air sampling during hot-work at six industrial sites (n = 23 workers). ICA was detected above method LOD in 66% and 58% of the personal and stationary samples, respectively. ICA workroom air concentrations were determined to be 1.8-320 ppb (median 12 ppb) (personal samples), and 1.5-44 ppb (median 6.6 ppb) (stationary samples).

Carbamylation is a competitor of glycation for protein modification in vivo

C Nicolas, S Jaisson, L Gorisse, F J Tessier, C Niquet-Léridon, P Jacolot, C Pietrement, P GilleryPMID: 28690125 DOI: 10.1016/j.diabet.2017.05.006

Abstract

Chronic kidney disease (CKD) and diabetes mellitus are two diseases that accelerate protein molecular ageing through carbamylation and glycation reactions, characterized by the binding of urea-derived isocyanic acid and of sugars on proteins, respectively. These two reactions target the same protein amino groups and, thus, compete with each other. Such competition may arise especially in diabetic patients with nephropathy. This study aimed to evaluate their potential competitive effects in vitro and under conditions reproducing CKD and/or diabetes in vivo.Albumin was incubated in vitro with glucose, urea or cyanate. Carbamylation in vivo was enhanced in normal and diabetic (db/db) mice by either subtotal nephrectomy or cyanate consumption. Homocitrulline, carbamylated haemoglobin and furosine were measured by LC-MS/MS, fructosamine by colorimetric assay and HbA

by immunological assay.

Reciprocal inhibition between carbamylation and glycation was observed during albumin incubations in vitro. Besides, 5 weeks after induction of CKD in vivo, plasma homocitrulline concentrations were similar in both diabetic and non-diabetic mice, whereas fructosamine and HbA

were decreased (-23% and -42%, respectively) in diabetic mice with CKD compared with only diabetic ones. Fructosamine and HbA

were also decreased in cyanate-spiked water-drinking mice compared with plain water-drinking diabetic mice.

Carbamylation competes with glycation in vivo, especially under conditions of high glycation. Thus, the classic markers of glycaemic control should be interpreted with caution in diabetic patients with CKD because of this competitive effect.

Quantifying the Primary Emissions and Photochemical Formation of Isocyanic Acid Downwind of Oil Sands Operations

John Liggio, Craig A Stroud, Jeremy J B Wentzell, Junhua Zhang, Jacob Sommers, Andrea Darlington, Peter S K Liu, Samar G Moussa, Amy Leithead, Katherine Hayden, Richard L Mittermeier, Ralf Staebler, Mengistu Wolde, Shao-Meng LiPMID: 29210280 DOI: 10.1021/acs.est.7b04346

Abstract

Isocyanic acid (HNCO) is a known toxic species and yet the relative importance of primary and secondary sources to regional HNCO and population exposure remains unclear. Off-road diesel fuel combustion has previously been suggested to be an important regional source of HNCO, which implies that major industrial facilities such as the oil sands (OS), which consume large quantities of diesel fuel, can be sources of HNCO. The OS emissions of nontraditional toxic species such as HNCO have not been assessed. Here, airborne measurements of HNCO were used to estimate primary and secondary HNCO for the oil sands. Approximately 6.2 ± 1.1 kg hrwas emitted from off-road diesel activities within oil sands facilities, and an additional 116-186 kg hr

formed from the photochemical oxidation of diesel exhaust. Together, the primary and secondary HNCO from OS operations represent a significant anthropogenic HNCO source in Canada. The secondary HNCO downwind of the OS was enhanced by up to a factor of 20 relative to its primary emission, an enhancement factor significantly greater than previously estimated from laboratory studies. Incorporating HNCO emissions and formation into a regional model demonstrated that the HNCO levels in Fort McMurray (∼10-70 km downwind of the OS) are controlled by OS emissions; > 50% of the monthly mean HNCO arose from the OS. While the mean HNCO levels in Fort McMurray are predicted to be below the 1000 pptv level associated with potential negative health impacts, (∼25 pptv in August-September), an order of magnitude increase in concentration is predicted (250-600 pptv) when the town is directly impacted by OS plumes. The results here highlight the importance of obtaining at-source HNCO emission factors and advancing the understanding of secondary HNCO formation mechanisms, to assess and improve HNCO population exposure predictions.

Proteasome-dependent degradation of intracellular carbamylated proteins

Aurore Desmons, Anaïs Okwieka, Manon Doué, Laëtitia Gorisse, Vincent Vuiblet, Christine Pietrement, Philippe Gillery, Stéphane JaissonPMID: 31170093 DOI: 10.18632/aging.102002